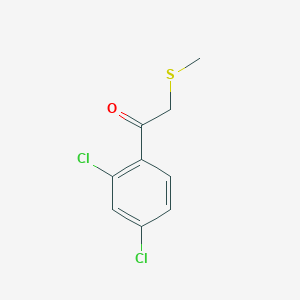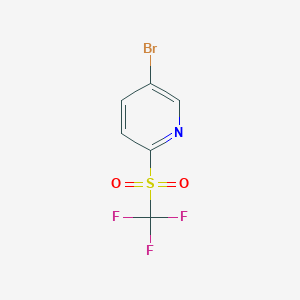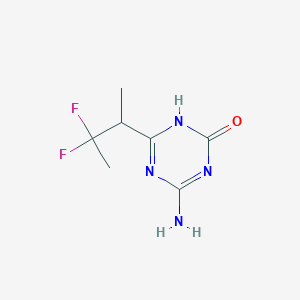
1,1,1-Trifluoro-4-methylpentane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-methylpentane-2,3-diamine is a fluorinated organic compound with the molecular formula C6H14F3N2. This compound is characterized by the presence of trifluoromethyl and diamine functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-4-methylpentan-2-one with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-methylpentane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-methylpentane-2,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The diamine functional group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
1,1,1-Trifluoro-4-methylpentane-2,3-diamine is unique due to its combination of trifluoromethyl and diamine functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C6H13F3N2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-methylpentane-2,3-diamine |
InChI |
InChI=1S/C6H13F3N2/c1-3(2)4(10)5(11)6(7,8)9/h3-5H,10-11H2,1-2H3 |
Clé InChI |
MLZFTSAIBWLDIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(F)(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)


